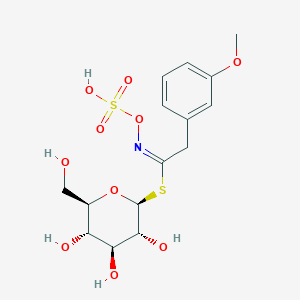

m-Methoxybenzyl glucosinolate

Übersicht

Beschreibung

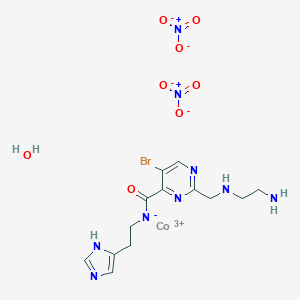

M-Methoxybenzyl glucosinolate is a type of glucosinolate, a class of organic compounds that contain sulfur and nitrogen and are found in plants. It has been detected in the Chinese cabbage and is associated with the plant’s antioxidant system .

Molecular Structure Analysis

M-Methoxybenzyl glucosinolate contains a total of 50 bonds. There are 29 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 aliphatic ether, 1 aromatic ether, 1 sulfide, and 1 sulfuric (thio-/dithio-) acid .Wissenschaftliche Forschungsanwendungen

Agriculture: Pest Management

m-Methoxybenzyl glucosinolate has been identified as a potential bioactive compound in pest management. Its derivatives, such as isothiocyanates (ITCs), have shown antimicrobial activity against plant pathogens, suggesting its use in developing natural pesticides .

Medicine: Antimicrobial Properties

This compound exhibits antimicrobial properties, particularly against Staphylococcus aureus. The activity of its ITCs is higher than that of aliphatic ITCs, indicating its potential in medical applications for treating bacterial infections .

Zukünftige Richtungen

The future directions for research on m-Methoxybenzyl glucosinolate could involve further investigations into its synthesis and the role it plays in the antioxidant system of plants. Additionally, more research could be conducted to understand its potential applications in agriculture and medicine .

Wirkmechanismus

Target of Action

m-Methoxybenzyl glucosinolate, also known as Glucolimnanthin or UNII-U4PL68V5CY, is a natural compound found in certain plants. Its primary targets appear to be various types of cells and microorganisms. For instance, it has been associated with the sterility of male sterile strains in Chinese cabbage . Additionally, it has demonstrated antimicrobial activity against different bacterial and fungal species .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. When the plant tissue is disrupted, glucosinolates like m-Methoxybenzyl glucosinolate are hydrolyzed, producing various compounds that exhibit antimicrobial activity . For example, it has been reported that m-Methoxybenzyl isothiocyanate, a hydrolysis product of m-Methoxybenzyl glucosinolate, exhibits higher antimicrobial activity against S. aureus than a series of aliphatic isothiocyanates .

Biochemical Pathways

The biosynthesis of m-Methoxybenzyl glucosinolate involves several biochemical pathways. It is suggested that glucosinolates are one of the most important precursors of macamides . In the case of Chinese cabbage, a significant decrease in the content of flavonoids and phenolamides metabolites in the stamen dysplasia stage was observed, accompanied by a large accumulation of glucosinolate metabolites .

Pharmacokinetics

It is known that the compound’s bioavailability and biological activity can be influenced by various factors, such as the method of preparation and consumption of the plant material .

Result of Action

The action of m-Methoxybenzyl glucosinolate results in several molecular and cellular effects. For instance, in Chinese cabbage, the accumulation of glucosinolate metabolites is closely related to the sterility of male sterile strains . Moreover, the hydrolysis products of m-Methoxybenzyl glucosinolate have demonstrated potent antimicrobial activity .

Action Environment

The action, efficacy, and stability of m-Methoxybenzyl glucosinolate can be influenced by environmental factors. For example, the synthesis of macamides, which are related to glucosinolates, is most suitable under natural air drying conditions . Additionally, the distribution of glucosinolate hydrolysis products and their antimicrobial capability can be influenced by factors such as the nature of the parent glucosinolate, environmental factors, cooking preparations, proteins present, and microbiota .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/b16-11+/t10-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIUEJGEAUJAI-MFIRQCQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate | |

CAS RN |

111810-95-8 | |

| Record name | Glucolimnanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

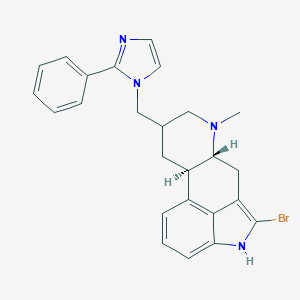

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

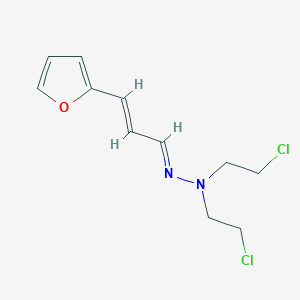

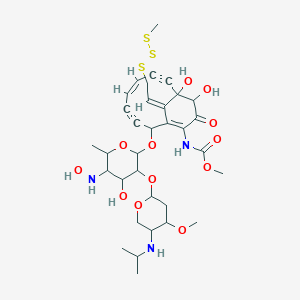

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)